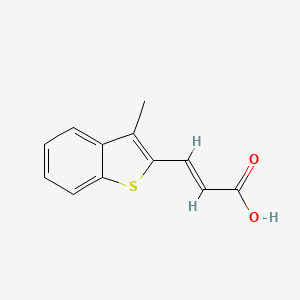
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid, also known as MBPA, is a chemical compound with potential applications in scientific research. MBPA is a member of the stilbene family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The exact mechanism of action of (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid is not fully understood, but it is believed to involve modulation of various signaling pathways. (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has been shown to inhibit NF-κB and MAPK signaling, which are involved in inflammation and cell survival. It also activates the Nrf2-ARE pathway, which is responsible for antioxidant and detoxification responses. Further studies are needed to fully elucidate the mechanism of action of (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid.
Biochemical and Physiological Effects:
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has been found to modulate various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB and MAPK signaling pathways. (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has also been found to induce cell cycle arrest and apoptosis in cancer cells, as well as protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has several advantages for use in scientific research. It is relatively easy to synthesize and purify, and has been shown to exhibit a range of biological activities. However, there are also some limitations to its use. (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid can be unstable under certain conditions, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid. One area of interest is its potential as a therapeutic agent for inflammatory and neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in animal models and humans. Additionally, the development of analogs of (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid with improved potency and selectivity could lead to the discovery of novel therapeutics. Finally, the elucidation of the mechanism of action of (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid could provide insights into the regulation of inflammatory and cell survival pathways.
Synthesemethoden
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid can be synthesized through a multi-step process starting with the condensation of 2-acetylthiophene with benzaldehyde, followed by cyclization and oxidation. The final step involves the Wittig reaction to form the double bond between the thienyl and propenyl groups. The yield of (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid can be improved by optimizing reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as induce cell cycle arrest and apoptosis in cancer cells. Additionally, (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has been found to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-3-(3-methyl-1-benzothiophen-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-9-4-2-3-5-11(9)15-10(8)6-7-12(13)14/h2-7H,1H3,(H,13,14)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKQJRSDFLDQM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=CC=CC=C12)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

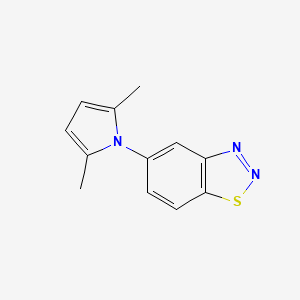
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carboxamide](/img/structure/B2623272.png)
![N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2623274.png)
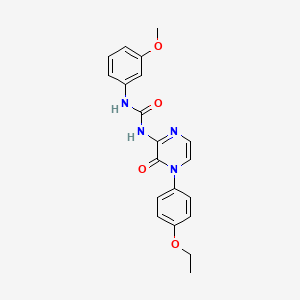
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2623277.png)
![8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623278.png)

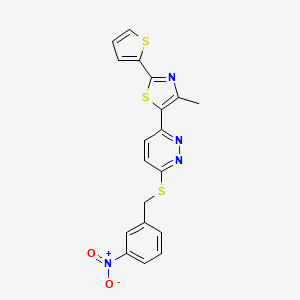
![N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B2623282.png)
![3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2623284.png)
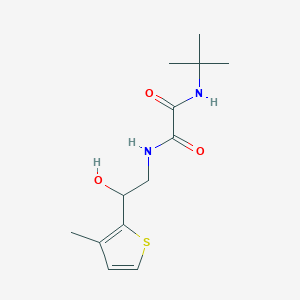
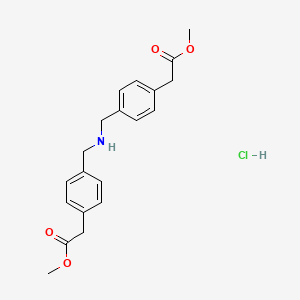
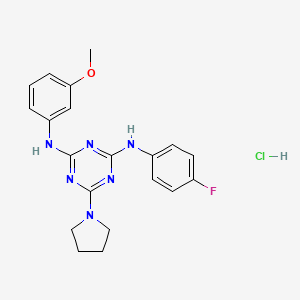
![4-[[Diethylamino(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B2623294.png)